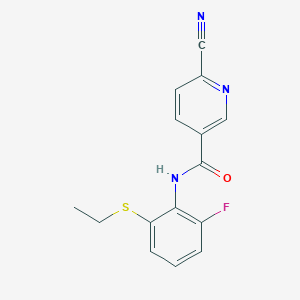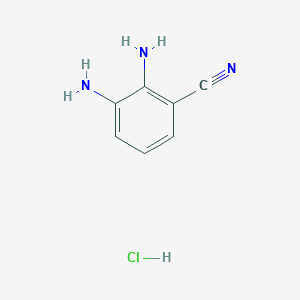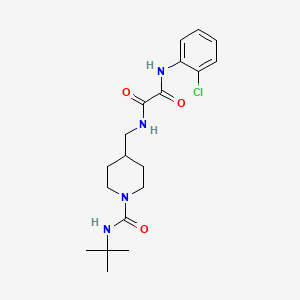
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years for its potential application in cancer treatment. This compound is a type of kinase inhibitor that specifically targets Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the development and progression of various types of cancer.
Mecanismo De Acción
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide works by specifically targeting BTK, which is a critical enzyme involved in the development and progression of cancer. BTK is responsible for activating several signaling pathways that promote cell growth and proliferation, and its inhibition by this compound results in the suppression of these pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of cancer cell growth and proliferation, and the enhancement of other cancer treatments. Additionally, it has been observed to have minimal toxicity and side effects, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, its minimal toxicity and side effects make it a safe and effective option for cancer treatment. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
There are several potential future directions for the research and development of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide. One area of focus is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its effectiveness in clinical applications. Additionally, further studies are needed to explore its potential application in combination with other cancer treatments, as well as its effectiveness in treating other types of cancer. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound may lead to the discovery of even more effective cancer treatments.
Métodos De Síntesis
The synthesis of 6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide involves several steps, including the reaction of 2-ethylsulfanyl-6-fluoroaniline with 3-pyridinecarboxylic acid, followed by the addition of cyanogen bromide and subsequent purification to obtain the final product. The purity and quality of the synthesized compound are critical for its effectiveness in scientific research.
Aplicaciones Científicas De Investigación
6-Cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including various types of lymphoma, leukemia, and solid tumors. Additionally, it has been observed to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
6-cyano-N-(2-ethylsulfanyl-6-fluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-2-21-13-5-3-4-12(16)14(13)19-15(20)10-6-7-11(8-17)18-9-10/h3-7,9H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAVNNRSWHVKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1NC(=O)C2=CN=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773165.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773166.png)

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2773169.png)
![4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether](/img/structure/B2773170.png)
![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)
![N-(4-acetylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2773177.png)


![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2773180.png)
![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)
![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)
![2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773186.png)